molecular formula C10H11F3N2O2 B13187470 Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13187470
M. Wt: 248.20 g/mol
InChI Key: NTAAUSNYWWZVHA-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that features a trifluoromethyl group and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of recyclable catalysts may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyridine core using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate stands out due to its unique imidazo[1,2-a]pyridine core, which imparts distinct electronic and steric properties, making it a versatile scaffold for various applications.

Biological Activity

Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H7F3N2O2
  • Molar Mass : 232.17 g/mol
  • CAS Number : 76849616
  • Density : 1.4 g/cm³ (estimated)
  • Boiling Point : 315 °C (predicted)

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its effectiveness in pharmacological applications.

Antitumor Activity

Recent studies have indicated that compounds related to the imidazo[1,2-a]pyridine structure exhibit significant antitumor properties. For instance, a derivative was evaluated against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results demonstrated that certain derivatives inhibited cell growth effectively while sparing non-tumorigenic cells .

Antimicrobial Properties

Research has highlighted the potential antimicrobial effects of imidazo[1,2-a]pyridine derivatives. For example, studies on related compounds have shown nematicidal and fungicidal activities, suggesting that this compound could possess similar properties through disruption of essential biological processes in target organisms.

Study 1: Antitumor Evaluation

In a study assessing the antitumor efficacy of various imidazo derivatives, this compound was tested for its ability to inhibit tumor cell proliferation. The compound showed promising results with a GI50 concentration indicating effective growth inhibition in cancer cell lines compared to control groups .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of imidazo derivatives found that this compound exhibited significant activity against specific pathogens. The mechanism was linked to the disruption of cellular integrity and interference with metabolic pathways necessary for microbial survival .

Data Tables

Biological Activity Tested Concentration Effect Observed Reference
Antitumor (TNBC)GI50 < 10 µMGrowth inhibition
Antimicrobial50 µg/mLSignificant reduction in viability

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H11F3N2O2/c1-17-9(16)7-8(10(11,12)13)14-6-4-2-3-5-15(6)7/h2-5H2,1H3

InChI Key

NTAAUSNYWWZVHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2N1CCCC2)C(F)(F)F

Origin of Product

United States

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